molecular formula C7H14N4S B1359456 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine CAS No. 1114597-94-2

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine

Cat. No.: B1359456
CAS No.: 1114597-94-2
M. Wt: 186.28 g/mol
InChI Key: PUKSIMMEVATLSD-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, along with a thioether linkage to an ethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl and methyl groups.

    Thioether Formation: The triazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

    Ethanamine Attachment: Finally, the thioether intermediate is reacted with an ethanamine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazole derivatives

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. The thioether linkage and ethanamine moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 1,2,4-Triazole derivatives with various alkyl and aryl substitutions

Uniqueness

2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to its specific substitution pattern on the triazole ring and the presence of a thioether linkage to an ethanamine moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKSIMMEVATLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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